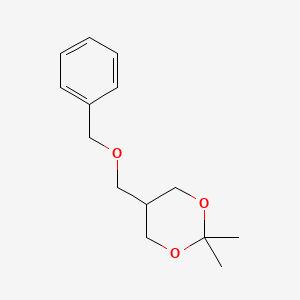

5-((Benciloxi)metil)-2,2-dimetil-1,3-dioxano

Descripción general

Descripción

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a benzyloxy group attached to a methyl group, which is further connected to a dioxane ring. The presence of the benzyloxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.

Aplicaciones Científicas De Investigación

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. Its stability and reactivity make it suitable for investigating enzyme mechanisms and kinetics.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug or a drug delivery agent. The benzyloxy group can be modified to enhance the compound’s pharmacokinetic properties.

Industry: It is employed in the production of specialty chemicals and as a solvent in certain industrial processes. Its chemical stability and solubility properties make it valuable in various manufacturing applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane typically involves the reaction of benzyloxyacetaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the acid catalyst being p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Types of Reactions:

Oxidation: The benzyloxy group in 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane can undergo oxidation to form benzaldehyde and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Hydrogen bromide in acetic acid or other nucleophiles in appropriate solvents.

Major Products:

Oxidation: Benzaldehyde and other oxidation products.

Reduction: Corresponding alcohol.

Substitution: Brominated or other substituted derivatives.

Mecanismo De Acción

The mechanism of action of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme function. In pharmaceutical research, the benzyloxy group can be cleaved to release active drug molecules, making it a potential prodrug. The dioxane ring provides structural stability, while the benzyloxy group offers a site for chemical modifications.

Comparación Con Compuestos Similares

1,4-Dioxane: A simpler dioxane compound without the benzyloxy group. It is used as a solvent and in the production of other chemicals.

2,2-Dimethyl-1,3-dioxane: Similar to 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane but lacks the benzyloxy group. It is used in organic synthesis and as a solvent.

Benzyloxyacetaldehyde: A precursor in the synthesis of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane. It is used in various organic reactions.

Uniqueness: 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of both the benzyloxy group and the dioxane ring. This combination imparts distinct chemical properties, making it more versatile in synthetic applications compared to simpler dioxanes or benzyloxy compounds. The benzyloxy group provides a site for further functionalization, while the dioxane ring offers structural stability and solubility advantages.

Actividad Biológica

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHO

- Molecular Weight : Approximately 236.31 g/mol

- Functional Groups : Contains a dioxane ring and a benzyloxy substituent, which enhances its solubility in organic solvents and may affect its reactivity and biological properties.

Synthesis Methods

Various synthetic routes have been explored to produce 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane. The following methods are notable:

- Refluxing with Salicylaldehyde : This method involves the reaction of salicylaldehyde with diols in the presence of catalysts such as Montmorillonite K10, yielding high purity and yield.

- Reductive Conditions : Utilizing diisobutylaluminium hydride (DIBAL-H) under controlled conditions can facilitate the formation of this compound from appropriate precursors.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the 1,3-dioxane structure exhibit a broad spectrum of biological activities. Specifically, studies have shown that derivatives similar to 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane possess significant antibacterial and antifungal properties:

- Antibacterial Activity : Compounds with similar dioxane structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL.

- Antifungal Activity : Notably, several derivatives have exhibited strong antifungal activity against Candida albicans, highlighting their potential as therapeutic agents.

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane | S. aureus | 625–1250 | Excellent |

| Similar Dioxane Derivative | C. albicans | Not specified | Significant |

Case Studies

- Study on Enantiomeric Variants : Research comparing enantiomeric forms of dioxolanes revealed that variations in stereochemistry significantly influence antibacterial efficacy. For instance, one enantiomer showed superior activity against S. epidermidis compared to its racemic counterpart.

- Broad-Spectrum Activity Assessment : A comprehensive screening of dioxolane derivatives indicated that while some compounds effectively inhibited growth against multiple bacterial strains, others were selective for specific pathogens like Pseudomonas aeruginosa.

Propiedades

IUPAC Name |

2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKXAGSKRRXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.